molecular formula C6H7NO2 B8022902 4-Pyridinecarbaldehyde monohydrate

4-Pyridinecarbaldehyde monohydrate

Cat. No. B8022902
M. Wt: 125.13 g/mol
InChI Key: UPQHAQDWUMOSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridinecarbaldehyde monohydrate is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinecarbaldehyde monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarbaldehyde monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymerization Initiator : 4-Pyridinecarbaldehyde monohydrate is used in atom transfer radical polymerization, replacing bipyridines and producing soluble Cu(I) species in homogeneous reactions (Haddleton et al., 1997).

  • Synthesis of Ferrocenylpyrazole Derivatives : Pyridine-4-carbaldehyde reacts with ferrocenyl-4,5-dihydropyrazoles to yield specific pyrazole derivatives, useful in creating complex molecular structures (López et al., 2004).

  • Preparation of Ethyl Esters : A method involves the condensation of 4-pyridinecarbaldehyde monohydrate with ethyl pyruvate for synthesizing ethyl esters (Sile et al., 2002).

  • Aluminium Mediated Reactions : It's used in aluminium mediated asymmetric Friedel–Crafts hydroxyalkylation reactions of pyridinecarbaldehydes (Gothelf et al., 2001).

  • Hydration Reactions : The hydration reaction of 4-pyridinecarbaldehyde has been studied, showing solvent-sensitive equilibriums, highlighting its chemical reactivity in different environments (Abe et al., 1981).

  • Rotational Spectra Analysis : The compound has been used in studies analyzing nuclear quadrupole hyperfine structure in rotational spectra, providing insights into molecular structure and behavior (Stryjewski et al., 1989).

  • Coordination Polymers : 4-Pyridinecarbaldehyde monohydrate is instrumental in forming homoleptic metal(ii) complexes and coordination polymers, showing its importance in inorganic chemistry (Beves et al., 2008).

  • Calcium Channel Antagonist Activity : In medicinal chemistry, derivatives of 4-Pyridinecarbaldehyde monohydrate have been synthesized and evaluated for their calcium channel blocking activity (Shahrisa et al., 2012).

properties

IUPAC Name

pyridine-4-carbaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO.H2O/c8-5-6-1-3-7-4-2-6;/h1-5H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQHAQDWUMOSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinecarbaldehyde monohydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridinecarbaldehyde monohydrate
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4-Pyridinecarbaldehyde monohydrate
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4-Pyridinecarbaldehyde monohydrate
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4-Pyridinecarbaldehyde monohydrate
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4-Pyridinecarbaldehyde monohydrate
Reactant of Route 6
4-Pyridinecarbaldehyde monohydrate

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